2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride
Description
2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is a substituted thiophene derivative featuring a chlorine atom at the 2-position of the thiophene ring and an ethanamine group at the 3-position. The chlorine substituent enhances lipophilicity and may influence electronic properties, while the ethanamine moiety provides a site for hydrogen bonding or ionic interactions.
Properties
IUPAC Name |
2-(2-chlorothiophen-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c7-6-5(1-3-8)2-4-9-6;/h2,4H,1,3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDFJTVJZZJIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride typically involves the chlorination of thiophene derivatives followed by amination. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to produce 2-chlorothiophene.
Amination: The 2-chlorothiophene is then reacted with ethylenediamine under controlled conditions to yield 2-(2-Chlorothiophen-3-yl)ethanamine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Materials Science: The compound is used in the development of conductive polymers and other advanced materials.
Biological Research: It serves as a tool compound in studies involving thiophene derivatives and their biological activities.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound derived from it.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Lipophilicity: The chlorine atom in 2-(2-chlorothiophen-3-yl)ethanamine hydrochloride increases logP compared to non-halogenated analogs, enhancing membrane permeability.
- Solubility : The hydrochloride salt improves aqueous solubility relative to freebase forms, similar to diphenhydramine hydrochloride (logP ~3.5; water solubility ~50 mg/mL) .
- Stability : Thiophene rings are less prone to oxidation than benzene but may undergo electrophilic substitution at the 5-position due to chlorine’s directing effects.
Biological Activity
2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound features a chlorothiophene ring structure, which is known to influence its reactivity and interaction with biological targets. The presence of the chlorine atom on the thiophene ring enhances its pharmacological profile by modulating its lipophilicity and electronic properties.
Antimicrobial Activity
Research indicates that 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.4 |
| A549 | 8.2 |
The biological activity of 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. It may bind to active sites on enzymes or receptors, altering their function and leading to downstream effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of various thiophene derivatives, including 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives tested, particularly against resistant strains of Staphylococcus aureus .
- Anticancer Activity Assessment : In another study focusing on anticancer properties, 2-(2-Chlorothiophen-3-yl)ethanamine hydrochloride was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
